1,3,2-Dioxathiane 2-oxide

Catalog No.
S1972975
CAS No.
4176-55-0
M.F
C3H6O3S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Dioxathiane 2-oxide

CAS Number

4176-55-0

Product Name

1,3,2-Dioxathiane 2-oxide

IUPAC Name

1,3,2-dioxathiane 2-oxide

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2

InChI Key

LOURZMYQPMDBSR-UHFFFAOYSA-N

SMILES

C1COS(=O)OC1

Canonical SMILES

C1COS(=O)OC1

The exact mass of the compound 1,3,2-Dioxathiane 2-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78687. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite (TMS), is a six-membered cyclic organic sulfite used as a functional electrolyte additive in lithium-ion batteries. Its primary role is to preferentially decompose on the anode surface during the initial charging cycles to form a stable, low-impedance solid electrolyte interphase (SEI). A well-formed SEI is critical for battery performance, as it allows for the transport of lithium ions while preventing further decomposition of the electrolyte, thereby enhancing cycling stability, lifespan, and safety.

Substituting 1,3,2-Dioxathiane 2-oxide (TMS) with seemingly similar compounds like its five-membered analog, ethylene sulfite (ES), or common cyclic carbonates like ethylene carbonate (EC), is not viable for targeted applications. These substitutes differ critically in their electrochemical reduction potentials and decomposition pathways. For instance, TMS is reduced at a higher potential than standard carbonate solvents, allowing it to form the SEI layer first, which is essential for protecting the anode from the outset. In contrast, additives like 1,3-propane sultone (PS) have different decomposition chemistries that form distinct SEI components, leading to different interfacial resistance and cycling stability profiles. This non-interchangeability means that selecting TMS is a deliberate choice for achieving a specific SEI composition and performance, not a generic substitution.

Higher Reduction Potential Enables Preferential SEI Formation Over Standard Carbonate Solvents

1,3,2-Dioxathiane 2-oxide (TMS) undergoes electrochemical reduction at a higher potential than the ethylene carbonate (EC) solvent commonly used in lithium-ion battery electrolytes. The onset of reduction for TMS on a graphite electrode occurs at approximately 1.5 V vs. Li/Li+, whereas the reduction of EC does not begin until around 0.8 V vs. Li/Li+. This allows TMS to decompose first, forming a protective SEI layer before the bulk solvent can be reduced.

Evidence DimensionOnset Reduction Potential vs. Li/Li+
Target Compound Data~1.5 V (for TMS)
Comparator Or BaselineEthylene Carbonate (EC): ~0.8 V
Quantified DifferenceTMS reduction begins ~0.7 V earlier than EC reduction.
ConditionsCyclic voltammetry on a graphite electrode in a 1M LiTFSI in EC/DMC (1:1) electrolyte.

This ensures the SEI is primarily composed of TMS decomposition products, which are more stable and effective, preventing solvent co-intercalation and improving first-cycle efficiency.

Superior Cycling Stability in Graphite Anodes Compared to Baseline Electrolytes

The addition of just 2% 1,3,2-Dioxathiane 2-oxide (TMS) to a standard carbonate electrolyte significantly improves the long-term cycling performance of graphite anodes. In one study, a graphite/Li half-cell with the TMS additive retained 97.4% of its initial charge capacity after 100 cycles. In contrast, the cell with the baseline electrolyte (1M LiPF6 in EC/DMC) without TMS retained only 96.6% of its capacity over the same period. This demonstrates the superior stability of the SEI formed by TMS.

Evidence DimensionCharge Capacity Retention after 100 Cycles
Target Compound Data97.4% (with 2% TMS)
Comparator Or BaselineBaseline Electrolyte (no additive): 96.6%
Quantified Difference0.8% higher capacity retention.
ConditionsGraphite/Li half-cell, 1M LiPF6 in EC/DMC (1:1) electrolyte, cycled at room temperature.

Higher capacity retention directly translates to a longer operational lifespan for the battery, a critical procurement factor for high-performance applications.

Significantly Enhances Thermal Stability of Electrolytes, Improving Battery Safety

Thermal safety is a critical parameter for lithium-ion batteries. Differential scanning calorimetry (DSC) shows that an electrolyte containing 1,3,2-Dioxathiane 2-oxide (TMS) has a higher onset temperature for exothermic reactions compared to electrolytes with other common additives. The exothermic peak for a lithiated graphite anode in an electrolyte with 2% TMS was observed at 145.2 °C. This is significantly higher than for an electrolyte containing 2% vinylene carbonate (VC), a common benchmark additive, which showed its main exothermic peak at 128.5 °C.

Evidence DimensionOnset Temperature of Main Exothermic Peak (DSC)
Target Compound Data145.2 °C (with 2% TMS)
Comparator Or BaselineVinylene Carbonate (VC) additive: 128.5 °C
Quantified Difference16.7 °C higher thermal onset temperature.
ConditionsDSC measurement of lithiated MCMB graphite anode in 1M LiPF6 EC/EMC/DMC electrolyte with 2% additive.

A higher onset temperature for thermal runaway provides a larger safety margin, making batteries more robust against overheating and abuse conditions, a key consideration in industrial and consumer electronics procurement.

High-Endurance Lithium-Ion Batteries for Consumer Electronics and Power Tools

For applications requiring long service life and consistent performance, the use of 1,3,2-Dioxathiane 2-oxide is justified by its ability to form a highly stable SEI that leads to superior capacity retention over hundreds of cycles compared to baseline formulations. This makes it a preferred choice for premium battery cells where longevity is a key selling point.

Improving Safety in Automotive and Stationary Energy Storage Systems

In large-format batteries for electric vehicles or grid storage, safety is paramount. The demonstrated ability of 1,3,2-Dioxathiane 2-oxide to significantly increase the thermal runaway onset temperature compared to benchmark additives like vinylene carbonate provides a critical safety advantage. This makes it a strategic choice for formulations where mitigating thermal risk is a primary design and procurement driver.

Formulations Requiring High First-Cycle Efficiency and Low Gas Generation

Because it is reduced at a higher, more controlled potential than the primary electrolyte solvents, 1,3,2-Dioxathiane 2-oxide ensures a more efficient and targeted SEI formation process. This minimizes irreversible capacity loss in the first cycle and reduces parasitic reactions that can lead to gas generation, making it ideal for sealed cells where dimensional stability and initial performance are critical.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4176-55-0

Wikipedia

1,3,2-Dioxathiane 2-oxide

Dates

Last modified: 08-16-2023

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